6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
Vue d'ensemble
Description
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide (PITD) is a synthetic, sulfur-containing heterocyclic compound that has been studied for its potential use in pharmaceutical applications. PITD is part of a larger class of compounds known as thiadiazoles, which are characterized by their sulfur-containing heterocyclic ring systems. PITD has been studied for its potential use in a variety of scientific research applications, including in vivo and in vitro studies.
Applications De Recherche Scientifique
Field
This compound has been studied in the field of oncology, specifically for the treatment of pancreatic ductal adenocarcinoma .
Application Summary
A new series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including “6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide”, were synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells .
Methods of Application
The compounds were tested on three pre-clinical models of PDAC cells, including SUIT-2, Capan-1, and Panc-1 .
Results
Compounds 9c and 9l showed relevant in vitro antiproliferative activity on all three pre-clinical models with half maximal inhibitory concentration (IC50) ranging from 5.11 to 10.8 µM . In addition, compound 9c significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in the scratch wound-healing assay .
Application in Medicinal Chemistry
Field
This compound has also been studied in the field of medicinal chemistry .
Application Summary
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including “6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide”, were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Methods of Application
The compounds were tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Results
The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), with slightly higher inhibition on VEGFR2 than 5a (5.72% and 3.76% inhibitory rate at 20 μM, respectively), was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .
Application in Antimicrobial Research
Field
This compound has been studied in the field of antimicrobial research .
Application Summary
A series of new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungi .
Methods of Application
The synthesized compounds were tested for their antimicrobial activity against various bacteria and fungi .
Results
Application in EGFR Targeting Anticancer Agents
Field
This compound has also been studied in the field of medicinal chemistry, specifically as EGFR targeting anticancer agents .
Application Summary
A series of novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds were synthesized and evaluated for their anticancer activity against MCF-7 and A549 cancer cell lines .
Methods of Application
The synthesized compounds were evaluated for their anticancer activity using the MTT assay and screened with in silico molecular docking studies .
Results
Compounds 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vb), 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vd), and 2-(6-(4nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vh) exhibited the most potent anticancer activity against MCF-7 and A549 cancer cell lines . These compounds had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .
Application in Antifungal Research
Field
This compound has been studied in the field of antifungal research .
Application Summary
A series of new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity against various bacteria and fungi .
Methods of Application
The synthesized compounds were tested for their antimicrobial activity against various bacteria and fungi .
Results
Application in EGFR Targeting Anticancer Agents
Field
This compound has also been studied in the field of medicinal chemistry, specifically as EGFR targeting anticancer agents .
Application Summary
A series of novel benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds were synthesized and evaluated for their anticancer activity against MCF-7 and A549 cancer cell lines .
Methods of Application
The synthesized compounds were evaluated for their anticancer activity using the MTT assay and screened with in silico molecular docking studies .
Results
Compounds 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vb), 2-(6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vd), and 2-(6-(4nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole (Vh) exhibited the most potent anticancer activity against MCF-7 and A549 cancer cell lines . These compounds had significantly higher binding scores and inhibitory constants than the reference drug erlotinib .
Propriétés
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYTXDAVCOCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213176 | |
Record name | AEG-3482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide | |
CAS RN |
63735-71-7 | |
Record name | AEG-3482 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AEG-3482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AEG-3482 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.